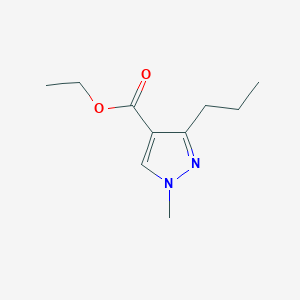

Ethyl 1-methyl-3-propyl-1H-pyrazole-4-carboxylate

Description

Properties

CAS No. |

116344-25-3 |

|---|---|

Molecular Formula |

C10H16N2O2 |

Molecular Weight |

196.25 g/mol |

IUPAC Name |

ethyl 1-methyl-3-propylpyrazole-4-carboxylate |

InChI |

InChI=1S/C10H16N2O2/c1-4-6-9-8(7-12(3)11-9)10(13)14-5-2/h7H,4-6H2,1-3H3 |

InChI Key |

RGDUQSCKKUFOAX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NN(C=C1C(=O)OCC)C |

Origin of Product |

United States |

Preparation Methods

Classical Cyclocondensation of β-Keto Esters with Hydrazines

The most common synthetic approach involves the cyclocondensation reaction between β-keto esters (such as ethyl acetoacetate derivatives) and substituted hydrazines (e.g., methylhydrazine). This method forms the pyrazole ring and introduces the methyl and propyl substituents at the N1 and C3 positions, respectively.

- A solution of diethyl oxalate is added dropwise to a sodium-ethanol solution at elevated temperature (~60°C), stirred for several hours.

- After cooling, the mixture is neutralized with acetic acid.

- Methylhydrazine is then added dropwise at room temperature.

- The reaction mixture is stirred further and concentrated under reduced pressure.

- The crude product is extracted with dichloromethane and purified by silica gel column chromatography using ethyl acetate/hexane (25:75) as eluent.

- Yields around 56% have been reported under these conditions.

| Step | Reagents/Conditions | Duration/Temperature |

|---|---|---|

| Formation of enolate | Sodium in ethanol | 5 hours, 60°C |

| Neutralization | Acetic acid | Ice bath cooling |

| Cyclocondensation | Methylhydrazine addition | 4 hours, room temperature |

| Purification | Silica gel chromatography (ethyl acetate/hexane) | — |

Acidification and Ring Closure via Carbonic Acid and Weak Bases

A patented method involves acidification of the sodium enolate of alkyl difluoroacetoacetate by carbonic acid generated in situ from carbon dioxide and water, followed by coupling with trialkyl orthoformate and ring closure in a two-phase system with a weak base such as sodium carbonate or potassium carbonate.

Although this method is described for difluoromethyl-substituted pyrazole esters, the general principles of enolate formation, acidification, and ring closure with hydrazine derivatives apply and can be adapted for this compound.

One-Pot Multicomponent Synthesis Using Magnetic Ionic Liquids

A green chemistry approach uses magnetic ionic liquids as recyclable catalysts for the one-pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives. This method involves a three-component reaction of phenylhydrazine, benzaldehyde, and ethyl acetoacetate under mild conditions with flow oxygen as the oxidant.

While this example uses substituted phenylhydrazines, the methodology demonstrates advantages such as solvent-free conditions, recyclability of catalyst, good to excellent yields, and mild reaction conditions that could be adapted for the synthesis of this compound.

Industrial and Continuous Flow Methods

Industrial scale synthesis typically employs similar cyclocondensation routes but utilizes continuous flow reactors and automated systems to maintain consistent reaction parameters and improve yields. Reflux conditions in ethanol with acid catalysis (e.g., acetic acid) are standard, with reaction temperatures maintained between 70–90°C.

Reaction Mechanisms and Optimization

- The key step is the nucleophilic attack of methylhydrazine on the β-keto ester, followed by cyclization to form the pyrazole ring.

- Acid catalysis facilitates esterification and ring closure.

- Reaction stoichiometry, temperature control, and solvent choice (ethanol, 2-pentanone) significantly influence yield and purity.

- Purification by column chromatography ensures removal of side products and unreacted starting materials.

Analytical Characterization Post-Synthesis

- Proton Nuclear Magnetic Resonance (1H NMR): Confirms the presence and positions of methyl and propyl groups, and the ethyl ester moiety. Characteristic chemical shifts include triplets for methyl protons (~1.00 ppm), multiplets for methylene protons (~1.70 ppm), singlets for methyl groups attached to nitrogen (~3.87 ppm), and quartet for ethyl ester protons (~4.40 ppm).

- Mass Spectrometry (ESI-MS): Confirms molecular weight (m/z 213.2 for [M+H]+).

- High-Performance Liquid Chromatography (HPLC): Used for purity assessment.

- X-ray Crystallography: Provides definitive structural confirmation when crystalline samples are available.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Classical cyclocondensation | Diethyl oxalate, sodium, ethanol, methylhydrazine | 60°C, 5 h + RT, 4 h | ~56 | Column chromatography purification required |

| Acidification with carbonic acid | Sodium enolate, CO2, methylhydrazine, weak base | 0.1–2 kg/cm² CO2 pressure, 1–3 h | Not specified | Two-phase system, patented process |

| One-pot multicomponent | Phenylhydrazine, benzaldehyde, ethyl acetoacetate, magnetic ionic liquid | Solvent-free, mild, flow oxygen | Good-excellent | Green chemistry, recyclable catalyst |

| Industrial continuous flow | Similar to classical with automation | 70–90°C reflux, acid catalysis | Higher | Scalable, consistent yields |

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-3-propyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: Pyrazoles can be oxidized to form pyrazole N-oxides.

Reduction: Reduction reactions can convert pyrazoles to pyrazolines.

Substitution: N-arylation and other substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

Oxidation: Bromine or other oxidizing agents can be used.

Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: Aryl halides and copper powder in the presence of a base such as potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, N-arylation reactions yield N-arylpyrazoles, while oxidation reactions produce pyrazole N-oxides .

Scientific Research Applications

Ethyl 1-methyl-3-propyl-1H-pyrazole-4-carboxylate has several scientific research applications:

Medicinal Chemistry: Pyrazole derivatives are explored for their potential as antimicrobial, antifungal, anti-inflammatory, and anticancer agents.

Organic Synthesis: Pyrazoles serve as building blocks for the synthesis of more complex heterocyclic systems.

Agriculture: Some pyrazole derivatives are used as herbicides and pesticides.

Mechanism of Action

The mechanism of action of ethyl 1-methyl-3-propyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. Pyrazoles can exhibit tautomerism, which influences their reactivity and biological activity . The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 1-methyl-3-propyl-1H-pyrazole-4-carboxylate can be contextualized by comparing it with analogous pyrazole carboxylates. Below is a systematic analysis based on substituent variations, similarity scores, and inferred physicochemical properties:

Table 1: Structural Comparison of this compound with Analogues

Key Observations:

tert-Butyl and cyclopropyl groups (similarity scores 0.88–0.91) introduce greater steric hindrance, which may hinder molecular packing or binding to active sites .

Electronic and Steric Influence :

- The methyl group at position 1 (target compound) distinguishes it from analogues with a hydrogen atom at this position. This substitution likely alters electron density on the pyrazole ring, affecting reactivity and intermolecular interactions such as hydrogen bonding .

Crystallization and Solid-State Behavior :

- Compounds with smaller substituents (e.g., methyl or ethyl) may form more ordered crystals due to reduced steric constraints, as suggested by studies on hydrogen-bonding patterns in molecular aggregates .

- Bulkier groups (e.g., tert-butyl) could disrupt crystallization, leading to amorphous phases or polymorphic variability.

The propyl chain may offer a balance between solubility and target affinity compared to shorter or bulkier analogues.

Research Findings and Methodological Context

- Structural Analysis : Techniques like X-ray crystallography (e.g., using SHELX programs ) are critical for resolving substituent effects on molecular conformation. For example, the propyl group’s flexibility might result in multiple rotameric states, complicating crystal structure determination.

- Hydrogen-Bonding Patterns : The methyl group at position 1 could participate in C–H···O interactions, influencing supramolecular assembly. This aligns with graph-set analysis principles for hydrogen-bonded networks .

Biological Activity

Ethyl 1-methyl-3-propyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory properties, interactions with biological targets, and comparative analysis with other pyrazole derivatives.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 182.22 g/mol. The compound features a pyrazole ring, characterized by its five-membered structure containing two nitrogen atoms, along with a carboxylate group that enhances its reactivity and biological potential.

Biological Activity Overview

Research indicates that compounds containing the pyrazole structure often exhibit significant biological activities, particularly in anti-inflammatory and anticancer applications. This compound has been studied for its potential effects on various biological pathways.

Anti-inflammatory Properties

Similar compounds within the pyrazole class have demonstrated anti-inflammatory effects. Preliminary studies suggest that this compound may interact with enzymes involved in inflammatory pathways, potentially reducing inflammation in biological systems.

Comparative Analysis with Other Pyrazole Derivatives

A comparative analysis of this compound with other pyrazole derivatives reveals interesting insights into its unique properties and potential applications:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C9H14N2O2 | Methyl and propyl substitutions |

| Ethyl 1-methyl-3-(3-trifluoromethylbenzyloxy)pyrazole-4-carboxylate | C13H14F3N2O2 | Contains trifluoromethyl group |

| Ethyl 3-amino-1H-pyrazole-4-carboxylate | C8H10N4O2 | Contains an amino group |

| Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | C10H12N2O2 | Dimethyl substitution on pyrazole |

The mechanism of action for this compound involves binding to specific enzymes or receptors that modulate inflammatory responses. Interaction studies indicate that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process .

Case Studies and Research Findings

Several studies have evaluated the efficacy of pyrazole derivatives in various biological contexts:

- Anti-inflammatory Activity : Research has shown that related pyrazole compounds exhibit significant inhibition of COX enzymes, leading to decreased production of pro-inflammatory mediators .

- Anticancer Potential : Some derivatives have demonstrated cytotoxicity against cancer cell lines, indicating potential as anticancer agents. For instance, compounds similar to Ethyl 1-methyl-3-propyl have shown IC50 values in the low micromolar range against lung cancer cells .

- Insecticidal Activity : Certain pyrazole derivatives have been synthesized and tested for insecticidal properties, showcasing their versatility beyond medicinal applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 1-methyl-3-propyl-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodology : Cyclocondensation of ethyl acetoacetate derivatives with appropriate hydrazines or triazenyl precursors is a common approach. For example, triazenylpyrazole intermediates can be synthesized via azido(trimethyl)silane-mediated reactions under controlled temperatures (50°C) and acidic conditions (trifluoroacetic acid) to achieve moderate yields (~51%) . Solvent choice (e.g., dichloromethane or N,N-dimethylacetamide) and purification via flash chromatography (cyclohexane/ethyl acetate gradients) are critical for isolating the target compound . Optimization should focus on stoichiometry, reaction time, and catalyst selection (e.g., K₂CO₃ for alkylation) to minimize byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting NMR data be resolved?

- Methodology :

- 1H/13C NMR : Assign signals by comparing chemical shifts (δ) to structurally similar pyrazole derivatives. For example, pyrazole protons typically resonate at δ 7.8–8.6 ppm, while ester groups (COOEt) appear as quartets near δ 4.2–4.3 ppm . Conflicting data may arise from tautomerism; verify solvent effects (e.g., DMSO vs. CDCl₃) and use 2D NMR (COSY, HSQC) to resolve ambiguities .

- MS/IR : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 271.1065 for C₁₃H₁₃N₅O₂) , while IR identifies functional groups (e.g., ester C=O stretch at ~1704 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography and software like SHELX be utilized to determine the crystal structure of this compound?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation. SHELX programs (SHELXD for solution, SHELXL for refinement) are standard for small-molecule structures .

- Refinement : Apply anisotropic displacement parameters and validate using R-factor convergence (e.g., R₁ < 0.05). For example, the crystal structure of ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate (a derivative) revealed planar pyrazole rings and intermolecular C–H···O interactions .

- Validation : Cross-check with Mercury CSD to visualize packing motifs and hydrogen bonding .

Q. What methodologies are recommended for analyzing hydrogen bonding networks in this compound’s crystal structure?

- Methodology :

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) for dimeric motifs) . For pyrazole derivatives, common interactions include N–H···O (esters) and C–H···π (aromatic rings).

- Mercury CSD : Use the "Packing Similarity" tool to compare interactions with database entries (e.g., Cambridge Structural Database). Void analysis can identify solvent-accessible regions .

Q. How can discrepancies between computational models (DFT) and experimental data (e.g., NMR, XRD) be addressed?

- Methodology :

- DFT Optimization : Compare computed (B3LYP/6-311+G(d,p)) and experimental bond lengths/angles. For example, in 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, deviations >0.02 Å suggest conformational flexibility or crystal packing effects .

- NMR Prediction : Use software like ACD/Labs or Gaussian to simulate spectra. Adjust for solvent polarity and tautomeric equilibria to align with experimental δ values .

Q. What strategies improve the purity of this compound during synthesis, and how is this assessed?

- Methodology :

- Byproduct Mitigation : Monitor reaction progress via TLC (e.g., Rf = 0.6 in cyclohexane/EtOAc 2:1) . Use scavengers (e.g., Celite) during workup to adsorb impurities.

- Chromatography : Optimize gradient elution (e.g., 0–30% EtOAc) for baseline separation. LC-MS or HPLC (≥95% purity) validates purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.